1H-Pyrrolo[3,2,1-IJ]quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56088-56-3 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-5-12-7-11-6-9(3-1)10(8)12/h1-5,7H,6H2 |
InChI Key |
SPSIFDNPBXGZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=C2N(C=C3)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrolo 3,2,1 Ij Quinazoline Derivatives
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis has proven to be a important tool in the synthesis of complex heterocyclic systems, including the 1H-pyrrolo[3,2,1-IJ]quinazoline core. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in the final ring-closing step.
PdCl2-Mediated Endo-Dig Cyclization Strategies
A significant strategy for the synthesis of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones involves a palladium chloride (PdCl2)-mediated intramolecular endo-dig cyclization. nih.gov This key step is performed on 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-one precursors. nih.gov The reaction is typically carried out in dioxane at 100°C, as the starting materials often exhibit poor solubility in other common solvents like acetonitrile. nih.gov This cyclization effectively constructs the fused pyrrole (B145914) ring onto the dihydroquinazolinone scaffold. nih.gov
Sonogashira Cross-Coupling in Precursor Synthesis
The synthesis of the aforementioned precursors for the PdCl2-mediated cyclization relies heavily on the Sonogashira cross-coupling reaction. nih.gov This reaction is a cornerstone in the formation of carbon-carbon bonds between sp2-hybridized carbons (from an aryl halide) and sp-hybridized carbons (from a terminal alkyne). wikipedia.orglibretexts.org In this context, 2-amino-5-bromo-3-iodobenzamide is coupled with various aryl acetylenes. nih.govresearchgate.net The Sonogashira reaction is typically conducted under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which can also serve as the solvent. wikipedia.orgwalisongo.ac.idorganic-chemistry.org This initial coupling is a critical step that introduces the necessary arylethynyl group at the 3-position of the benzamide, which is essential for the subsequent cyclization. nih.gov
Molecular Hybridization as a Synthetic Strategy
The concept of molecular hybridization, which involves integrating two or more pharmacophoric units into a single molecule, has been a guiding principle in the design and synthesis of this compound derivatives. nih.gov The strategy aims to combine the structural features of indole (B1671886) and dihydroquinazolin-4(1H)-one moieties. nih.govresearchgate.net This approach is envisioned to create novel chemical entities with potentially interesting biological activities, drawing from the known pharmacological profiles of both parent heterocycles. nih.gov The synthesis of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones through the combination of Sonogashira coupling, cyclocondensation, and subsequent palladium-catalyzed cyclization exemplifies this strategy. nih.gov
Cyclocondensation Reactions
Cyclocondensation reactions are fundamental in building the quinazolinone core of the target molecule. These reactions typically involve the formation of a heterocyclic ring from two or more acyclic precursors through the formation of two new bonds and the elimination of a small molecule, such as water.
Boric Acid-Mediated Cyclocondensation
Following the initial Sonogashira coupling, the resulting 2-amino-3-(arylethynyl)-5-bromobenzamides are subjected to a boric acid-mediated cyclocondensation with various benzaldehyde (B42025) derivatives. nih.govresearchgate.net This reaction constructs the 2,3-dihydroquinazolin-4(1H)-one ring, incorporating the aryl group from the aldehyde at the 2-position of the quinazolinone core. nih.gov This step is crucial for assembling the bicyclic quinazolinone system before the final pyrrole ring formation. nih.gov
Double Cyclocondensation Cascade Approaches
In a related synthetic avenue, double cyclocondensation cascade reactions have been employed to construct pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives. nih.gov This approach involves the reaction of anthranilamide with a bifunctional carbonyl compound like ethyl levulinate. nih.govnih.gov The reaction proceeds through the initial formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate, which then undergoes a second intramolecular ring-closing step to yield the tricyclic fused ring system. nih.gov While this method leads to a related but different pyrroloquinazoline isomer, it highlights the utility of cascade reactions in rapidly building molecular complexity from simple starting materials. nih.govresearchgate.net Mechanochemical activation, such as ball milling, has been shown to significantly accelerate these double cyclocondensation reactions compared to conventional heating methods. nih.govnih.gov
Catalyzed Annulation and Cycloaddition Reactions
Catalytic methods are at the forefront of synthetic strategies for constructing the this compound framework. These reactions often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled and efficient manner, utilizing transition metals or acid catalysts to promote the desired transformations.
Brønsted Acid-Catalyzed Annulation
Brønsted acid catalysis offers a metal-free approach to the synthesis of fused heterocyclic systems. In the context of pyrroloquinazoline synthesis, Brønsted acids can facilitate cascade reactions involving cyclocondensation and annulation steps.
A notable example is the synthesis of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione from anthranilamide and ethyl levulinate. nih.govnih.gov This reaction proceeds through a double cyclocondensation cascade. Various heterogeneous Brønsted acid catalysts have been screened for this transformation, with Amberlyst® 15 emerging as a particularly effective choice. nih.govnih.gov The use of mechanochemical activation in conjunction with a heterogeneous acid catalyst has been shown to significantly reduce the reaction time from 24 hours to just three hours, providing the target product in high yield. nih.govnih.gov This approach highlights the potential for developing more sustainable and efficient syntheses of pyrroloquinazoline derivatives. nih.govnih.gov
Another relevant Brønsted acid-catalyzed method involves the synthesis of pyrrolo[1,2-a]quinoxalines through a one-pot domino reaction. researchgate.net This strategy utilizes an imine formation, a Friedel-Crafts-type reaction, and cleavage of C-C bonds, demonstrating the versatility of Brønsted acids in promoting complex transformations to build fused N-heterocycles. researchgate.net While not directly yielding the this compound core, these methodologies provide a strong foundation for the application of Brønsted acid catalysis in the synthesis of related structures.
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield | Reference |
| Amberlyst® 15 | Anthranilamide | Ethyl levulinate | 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | High | nih.govnih.gov |
| Various Brønsted Acids | 1-(2-aminophenyl)pyrroles | β-Diketones/β-keto esters | Pyrrolo[1,2-a]quinoxalines | Moderate to Excellent | researchgate.net |
Ir-Catalyzed Intramolecular Dehydrative Cross-Coupling
Iridium catalysis has emerged as a powerful tool for the formation of C-H bonds and the construction of heterocyclic systems. While a specific iridium-catalyzed intramolecular dehydrative cross-coupling for the direct synthesis of this compound is not prominently reported, related iridium-catalyzed reactions highlight its potential. For instance, iridium complexes have been utilized for the selective construction of fused heterocycles through a reductive three-component annulation reaction. rsc.org This method involves the reaction of N-heteroarenium salts with formaldehyde (B43269) and cyclic 1,3-diketones or 4-hydroxycoumarins, demonstrating the ability of iridium catalysts to facilitate complex annulation cascades. rsc.org
Furthermore, iridium catalysts have been successfully employed in the intramolecular asymmetric allylic dearomatization of quinolines, yielding dearomatized products in high yields and enantioselectivities. acs.org This transformation proceeds via the formation of a chiral iridium catalyst in situ. While this is not a dehydrative cross-coupling, it showcases the utility of iridium in activating and functionalizing the quinoline (B57606) core, a key component of the target scaffold. The development of iridium-catalyzed dehydrative C-H/N-H annulation reactions for the synthesis of fused heterocycles remains an area of interest, with the potential to provide a direct and atom-economical route to the this compound system.
| Catalyst System | Substrates | Product Type | Yield | Reference |
| [IrCp*Cl₂]₂/Mg(OMe)₂/(CH₂O)n | (Iso)quinolinium salts, β-chloro ketones | Reductive β-alkylation products | Good | rsc.org |
| Chiral Ir-catalyst | N-allyl quinolines | Dearomatized quinolines | Up to 99% | acs.org |
Silver-Catalyzed Intramolecular Alkyne Hydroamination
A highly efficient method for the synthesis of the pyrrolo[2,1-b]quinazolin-9(1H)-one core, a close analog of the this compound system, involves a silver-catalyzed intramolecular hydroamination of alkynes. nih.govmdpi.com Specifically, the treatment of various substituted 2-(3-butynyl)-4(3H)-quinazolinones with silver trifluoromethanesulfonate (B1224126) (AgOTf) under optimized reaction conditions leads to the formation of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones in good to excellent yields (80–93%). nih.gov
This methodology is applicable to a wide range of substrates with different substituents on the quinazolinone ring, demonstrating its broad scope and functional group tolerance. nih.gov The reaction proceeds via the activation of the terminal alkyne by the silver catalyst, followed by intramolecular nucleophilic attack of the nitrogen atom of the quinazolinone ring. This strategy provides a direct and atom-economical route to the fused tricyclic system.
| Catalyst | Substrate | Product | Yield | Reference |
| AgOTf | 2-(3-Butynyl)-4(3H)-quinazolinones (various substituents) | 2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones | 80-93% | nih.gov |
1,3-Dipolar Cycloaddition via Quinazolinium N-Ylides
The 1,3-dipolar cycloaddition of quinazolinium N-ylides with various dipolarophiles is a powerful strategy for the construction of the pyrrolo[1,2-c]quinazoline scaffold. This method involves the in situ generation of a quinazolinium ylide from a quinazoline (B50416) precursor, which then undergoes a [3+2] cycloaddition with an electron-deficient alkene.
For example, the reaction of quinolinium salts with electron-poor alkenes, such as arylidenemalononitriles and N-methylmaleimide, in the presence of a base like triethylamine, leads to the formation of pyrroloquinoline adducts with high stereoselectivity. researchgate.net This reaction can proceed through a conjugate addition followed by cyclization or a formal [3+2] dipolar cycloaddition. The resulting products are formed as single regio- and stereoisomers. researchgate.net The versatility of this method allows for the synthesis of a variety of substituted pyrroloquinolines, which can be further functionalized.
| Ylide Precursor | Dipolarophile | Product Type | Stereoselectivity | Reference |
| Quinolinium salts | Arylidenemalononitriles | Dihydropyrroloquinolines | High (single isomer) | researchgate.net |
| Quinolinium salts | N-Methylmaleimide | Tetracyclic adducts | High (single isomer) | researchgate.net |
Reductive Cyclization Strategies
Reductive cyclization offers a robust approach for the synthesis of fused quinazoline derivatives from readily available starting materials. This strategy typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization to form the heterocyclic ring system.
An efficient synthesis of tricyclic quinazolines has been developed through a cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. rsc.org This method involves a tandem condensation of the cyanoimidate with an amine, followed by a reductive cyclization using an iron-hydrochloric acid system. rsc.org This process can tolerate a subsequent intramolecular N-alkylation, allowing for the one-pot synthesis of two fused heterocycles. rsc.org This protocol represents a facile two-step synthesis of tricyclic quinazolines starting from 2-nitrobenzaldehydes. rsc.org The versatility of this method is demonstrated by its broad substrate scope, accommodating various electron-donating and electron-withdrawing groups on the aromatic ring.
| Starting Material | Key Reagents | Product Type | Key Features | Reference |
| Methyl N-cyano-2-nitrobenzimidates | Fe/HCl, Amine | N⁴-substituted 2,4-diaminoquinazolines/Tricyclic quinazolines | Tandem condensation-reductive cyclization, intramolecular N-alkylation possible | rsc.org |
| 2-Nitrobenzaldehydes | (via cyanoimidation) | Tricyclic quinazolines | Facile two-step synthesis | rsc.org |
Tin(II) Chloride Mediated Reductions
Tin(II) chloride (SnCl2) is a versatile reagent in organic synthesis, frequently employed for the reduction of nitro groups to amines, a critical transformation in the assembly of nitrogen-containing heterocycles. In the context of quinazoline synthesis, this reagent facilitates reductive cyclization cascades, allowing for the efficient construction of complex polycyclic systems in a single step.
A notable application of this methodology is the regioselective synthesis of biheterocyclic 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones. nih.gov This process involves a one-step reductive transformation of a 2-(2-nitrophenyl)-3H-quinazolin-4-one precursor. The reaction, mediated by tin(II) chloride in various alcohols, proceeds in good yields and with high purity. nih.gov This "auto-redox" reaction showcases the power of SnCl2 to not only perform the key reduction of the nitro group but also to drive the subsequent intramolecular cyclization to furnish the final tetracyclic product. nih.gov While this specific example yields a related quinazolino[4,3-b]quinazoline system, the underlying principle of reducing a strategically placed nitro group to trigger an intramolecular C-N bond formation is directly applicable to the synthesis of other fused quinazolines, including the this compound skeleton.
Another related application involves the use of tin(II) chloride dihydrate as a catalyst in the cyclocondensation of 5-amino-3-(arylamino)-1H-pyrazole-4-carbonitriles with cyclic diones to produce pyrazolo[5,4-b]quinolines under solvent-free conditions. thieme-connect.de
Table 1: Example of Tin(II) Chloride Mediated Reductive Cyclization
| Starting Material | Reagent | Product | Key Transformation | Ref |
|---|
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical force from methods like ball milling to induce chemical reactions, has emerged as a powerful green chemistry tool. This solvent-free or low-solvent approach can enhance reaction rates, improve yields, and reduce waste compared to conventional solution-phase synthesis.
While specific applications of mechanochemistry for the this compound scaffold are not extensively documented, the synthesis of the related isomer, 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione, provides a compelling proof of concept. This N-heterotricyclic compound is prepared through a double cyclocondensation cascade using anthranilamide and ethyl levulinate. The application of mechanochemical activation significantly shortens the reaction time to just three hours, a substantial improvement over the 24 hours required under conventional heating conditions to achieve a high yield. In this process, Amberlyst® 15, a solid Brønsted acid, serves as a convenient and reusable catalyst.
This method highlights the potential of mechanochemistry to create complex fused heterocyclic systems efficiently and sustainably. The successful application to a pyrrolo[1,2-a]quinazoline derivative suggests its viability for other isomers in this family.
Table 2: Comparison of Conventional vs. Mechanochemical Synthesis
| Method | Catalyst | Reaction Time | Outcome |
|---|---|---|---|
| Conventional (Heating) | Amberlyst® 15 | 24 hours | High yield of pyrrolo[1,2-a]quinazoline-1,5-dione derivative |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a final product that incorporates portions of all starting materials. These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity from simple precursors.
The synthesis of pyrroloquinazoline derivatives has benefited greatly from MCR strategies. A fast and simple one-pot synthesis of pyrrolo[1,2-c]quinazolinones has been developed, which involves a tandem Suzuki coupling of N-Boc-pyrrol-2-yl boronic acid with ortho-substituted aminoaryl halides, followed by a subsequent cyclization to form the tricyclic scaffold. researchgate.net This palladium-catalyzed process is applicable to a wide range of substrates, yielding various pyrroloquinazolinone structures in good to moderate yields. researchgate.net
In another advanced approach, an Indium(III) chloride-catalyzed two-component reaction between 1-(2-aminophenyl)pyrroles and 2-propargyloxybenzaldehydes enables the direct synthesis of complex 12bH-benzo thieme-connect.deopenmedicinalchemistryjournal.com1,4-oxazepino[4,5-a]pyrrolo[2,1-c]quinoxalines. nih.gov This highly atom- and step-economical process generates three new carbon-nitrogen and carbon-carbon bonds in a single operation, showcasing the power of MCRs to build intricate fused systems. nih.gov Transition-metal-free one-pot processes have also been reported for the regioselective synthesis of pyrrolo[1,2-a]quinoxalines under mild conditions. nih.gov
Table 3: Examples of One-Pot Syntheses for Related Heterocycles
| Target Scaffold | Key Reactants | Catalyst/Conditions | Key Features | Ref |
|---|---|---|---|---|
| Pyrrolo[1,2-c]quinazolinones | N-Boc-pyrrol-2-yl boronic acid, aminoaryl halide | Palladium catalyst | Tandem Suzuki coupling and cyclization | researchgate.net |
| Fused Pyrrolo[2,1-c]quinoxalines | 1-(2-aminophenyl)pyrrole, 2-propargyloxybenzaldehyde | InCl3, p-xylene, reflux | Forms three new bonds in one pot | nih.gov |
Asymmetric Synthesis Techniques for Enantiomers
The synthesis of single enantiomers of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis techniques are employed to produce optically pure compounds, and several modern methods are applicable to the synthesis of chiral pyrroloquinazoline-like structures.
A highly effective strategy for producing chiral N-heterocycles is the asymmetric hydrogenation of prochiral precursors. For instance, a novel Iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline (THQ) derivatives. nih.gov This protocol demonstrates remarkable control, allowing for the selective synthesis of either the (R) or (S) enantiomer in high yield and with excellent enantioselectivity (up to 98% ee) simply by adjusting the reaction solvent (toluene/dioxane for one enantiomer, ethanol (B145695) for the other). nih.gov This powerful method offers a direct and atom-economical route to enantiopure building blocks.
Chemoenzymatic approaches provide another sophisticated route to chiral heterocycles. Enantioenriched dihydroquinoxalinones (ee up to >99%) have been prepared using a one-pot, two-step process. nih.gov This method involves a highly stereoselective hydroamination step catalyzed by a lyase enzyme, followed by a chemical cyclization. nih.gov These examples, while focused on the related quinoxaline (B1680401) core, illustrate the state-of-the-art techniques available for accessing specific enantiomers of complex heterocyclic scaffolds like this compound.
Table 4: Asymmetric Synthesis Methods for Related Chiral Heterocycles
| Method | Target Scaffold | Catalyst System | Key Outcome | Ref |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Tetrahydroquinoxalines | Iridium-diphosphinite complex | Access to both (R) and (S) enantiomers (>90% ee) by solvent choice | nih.gov |
Reaction Mechanisms in the Synthesis and Transformation of 1h Pyrrolo 3,2,1 Ij Quinazoline Derivatives
Proposed Mechanisms for Cyclization Reactions
The formation of the 1H-Pyrrolo[3,2,1-ij]quinazoline core is typically achieved through intramolecular cyclization reactions, where a pre-functionalized quinazolinone derivative undergoes ring closure. A prominent strategy involves the transition-metal-mediated cyclization of an alkyne moiety onto a nitrogen atom of the quinazolinone ring.
A key described method for synthesizing 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones involves a palladium-catalyzed intramolecular Csp–N cyclization. nih.gov The reaction proceeds via a 6-endo-dig cyclization of a 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-one intermediate. nih.govresearchgate.net This precursor is assembled in a multi-step process, beginning with a Sonogashira cross-coupling of 2-amino-5-bromo-3-iodobenzamide with an appropriate aryl acetylene. The resulting 2-amino-3-(arylethynyl)-5-bromobenzamide is then subjected to a boric acid-mediated cyclocondensation with a benzaldehyde (B42025) derivative to form the dihydroquinazolinone ring, setting the stage for the final palladium-mediated cyclization. nih.govresearchgate.net
While direct mechanistic studies on the this compound system are specific, related pyrroloquinazoline syntheses offer insights into other potential cyclization mechanisms. For instance, the cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones can be initiated by halogens like iodine or N-iodosuccinimide, proceeding through a 5-exo-trig pathway to form angular pyrrolo[1,2-a]quinazolinones. uacademic.info Similarly, strong proton acids such as trifluoromethanesulfonic acid have been shown to be effective in promoting the annulation of a hydrogenated pyrrole (B145914) ring onto a quinazolinone core. uacademic.info
The principles of nucleophilic substitution and intramolecular cyclization are fundamental to the assembly of the quinazolinone precursor and its final transformation into the this compound system. The formation of the initial 2,3-dihydroquinazolin-4(1H)-one ring is a prime example. This step occurs via a cyclocondensation reaction between a 2-aminobenzamide (B116534) derivative and an aldehyde. nih.gov Mechanistically, this can be viewed as an initial nucleophilic attack by the amino group on the aldehyde's carbonyl carbon, forming a Schiff base or a related iminium intermediate, which then undergoes an intramolecular ring-closing step through the participation of the amide moiety. nih.govmdpi.com
The final, decisive step in the synthesis of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones is the PdCl₂-mediated intramolecular cyclization. nih.gov In this step, the nitrogen atom of the dihydroquinazolinone ring acts as an internal nucleophile, attacking the palladium-activated alkyne (Csp) of the side chain. This intramolecular nucleophilic attack results in the formation of the new five-membered pyrrole ring, completing the fused tricyclic framework. nih.gov In related systems, similar intramolecular hydroamination reactions catalyzed by silver salts have also been employed to construct fused pyrrolo[2,1-b]quinazolin-9(1H)-ones, showcasing the utility of metal-catalyzed intramolecular nucleophilic cyclizations. beilstein-journals.org
Mechanistic Insights from Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic analyses of synthesized 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one derivatives provide concrete evidence for their molecular structure and offer insights into their conformation and intermolecular interactions. The polynuclear structure of these compounds has been unequivocally confirmed by single-crystal X-ray diffraction. semanticscholar.org
For example, the crystal structure of 8-Bromo-3,5-diphenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one (4a) reveals that the phenyl rings at positions 3 and 5 are twisted out of the plane of the central heterocyclic system. semanticscholar.org The analysis also identified strong intermolecular hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of an adjacent molecule, with a measured H···A distance of 2.00 Å. semanticscholar.org This hydrogen bonding leads to the formation of molecular stacks in the crystal lattice. semanticscholar.org
Spectroscopic data further corroborates the proposed structures. In the infrared (IR) spectrum of compound 4a, characteristic absorption bands are observed for the N-H group (3185 cm⁻¹) and the carbonyl (C=O) group (1647 cm⁻¹). nih.gov The ¹H-NMR and ¹³C-NMR spectra provide a detailed map of the proton and carbon environments, confirming the connectivity of the fused ring system and the positions of the substituents. nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition of the synthesized molecules. nih.gov
Table 1: Spectroscopic and Crystallographic Data for 8-Bromo-3,5-diphenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one (4a)
| Analytical Method | Data Highlights | Reference |
|---|---|---|
| X-Ray Crystallography | Confirms polynuclear structure; Shows intermolecular H-bonding (N-H···O=C, 2.00 Å distance). Phenyl rings are twisted out of the main plane. | semanticscholar.org |
| IR (ATR) | 3185 cm⁻¹ (N-H stretch), 1647 cm⁻¹ (C=O stretch) | nih.gov |
| ¹H-NMR (500 MHz, DMSO-d₆) | δ 9.16 (d, J = 3.0 Hz, NH), δ 8.00 (d, J = 1.5 Hz, 9-H), δ 7.60 (d, J = 1.5 Hz, 7-H), δ 6.77 (s, 6-H) | nih.gov |
| ¹³C-NMR (125 MHz, DMSO-d₆) | δ 160.3 (C=O), δ 142.6, 141.3, 137.3 (Quaternary carbons), δ 70.2 (C3) | nih.gov |
| HRMS (ES) | MH⁺, found 403.0457 (Calculated for C₂₂H₁₆BrN₂O, 403.0495) | nih.gov |
Role of Intermediate Species in Reaction Pathways
In the described synthesis of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, the 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-one is a crucial intermediate. nih.govresearchgate.net This compound is the direct precursor to the final intramolecular cyclization step. Its formation via the boric acid-mediated cyclocondensation of 2-amino-3-(arylethynyl)-5-bromobenzamides with benzaldehydes is a key strategic step that builds the quinazolinone core before the final ring closure. nih.gov
In a broader context of quinazolinone synthesis, Schiff bases are common intermediates. nih.gov For example, the condensation of anthranilamide with ketones or aldehydes proceeds through the formation of a Schiff base, which then undergoes a ring-closing reaction to yield a 2,3-dihydroquinazolin-4(1H)-one. nih.govmdpi.com In other related syntheses, the reduction of nitro groups to amines is a critical step to generate an amino group that can then participate in cyclization. For instance, 2-(2-nitrophenyl)-1H-imidazoles are reduced to 2-(2-aminophenyl)-1H-imidazoles, which then react further to form imidazo[1,2-c]quinazoline derivatives. nih.gov The isothiocyanate adduct formed in this sequence is another example of a key intermediate that cyclizes to the final product. nih.gov These examples highlight the general importance of designing synthetic routes that proceed through well-defined intermediates to control the outcome of complex transformations.
Spectroscopic and Structural Elucidation Techniques Applied to 1h Pyrrolo 3,2,1 Ij Quinazoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural confirmation of newly synthesized 1H-pyrrolo[3,2,1-ij]quinazoline derivatives. nih.govmdpi.com Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a complete picture of the molecular framework.
In the characterization of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, NMR was essential in verifying the final cyclized products. nih.govmdpi.com While detailed spectral data for each analogue is extensive, the general approach involves analyzing key diagnostic signals. The chemical shifts (δ), reported in parts per million (ppm), for the protons and carbons in the heterocyclic core and any substituents are compared against expected values from theoretical models and related known compounds.
For related heterocyclic systems, chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS) or to the residual solvent signals of deuterated solvents such as chloroform-d (B32938) (CDCl₃) or DMSO-d₆. mdpi.comnih.gov The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) and the scalar coupling constants (J-values, in Hz) between adjacent nuclei are crucial for establishing the connectivity of atoms within the molecule. nih.gov For instance, the coupling patterns in the aromatic regions help to confirm the substitution pattern on the quinazoline (B50416) and pyrrole (B145914) ring systems.
While the cited literature confirms the use of NMR for structural validation, specific studies focusing on the tautomerism of the this compound core using variable-temperature NMR or specialized solvent studies are not detailed in the provided context.
A representative summary of the type of data obtained from ¹H NMR analysis for a generic derivative is outlined below.
Table 1: Illustrative ¹H NMR Data Interpretation for a Substituted this compound Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.5 - 7.0 | Multiplet | Variable | Aromatic Protons (from quinazoline, pyrrole, and aryl substituents) |
| 4.5 - 3.0 | Multiplet | Variable | Aliphatic Protons (e.g., on a dihydro-pyrrolo ring) |
| 2.5 | Singlet | 3H | Methyl group protons (e.g., CH₃ substituent) |
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method used to confirm the presence of key functional groups in this compound derivatives, complementing the structural data from NMR. nih.govmdpi.com The technique works by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of specific bonds within a molecule.
For derivatives such as 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, the most prominent and diagnostic signal in the IR spectrum is the carbonyl (C=O) stretching vibration. nih.gov This strong absorption is typically observed in the region of 1700-1650 cm⁻¹. The presence of an N-H bond in the pyrrole moiety gives rise to a stretching vibration, usually found around 3400-3200 cm⁻¹.
Other characteristic absorptions for this class of compounds include:
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹. libretexts.org
Aromatic C=C Stretch: Multiple medium to weak bands in the 1600-1450 cm⁻¹ region. libretexts.org
C-N Stretch: Typically found in the 1350-1000 cm⁻¹ range.
C-H Bending: Out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the aromatic rings. libretexts.org
The combined information from these characteristic bands allows chemists to quickly verify that the desired chemical transformations and functional group manipulations have occurred during a synthesis.
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Amide Carbonyl | C=O | 1700 - 1650 | Strong |
| Amine/Amide | N-H | 3400 - 3200 | Medium |
| Aromatic Ring | C-H | > 3000 | Medium-Weak |
| Aromatic Ring | C=C | 1600 - 1450 | Medium-Weak |
| Alkane (in dihydro- derivatives) | C-H | 3000 - 2850 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound derivatives. semanticscholar.org Both low-resolution and high-resolution mass spectrometry (HRMS) are employed. While low-resolution MS provides the nominal molecular weight, HRMS can measure the mass with very high accuracy (typically to four or five decimal places).
This high accuracy allows for the calculation of a precise elemental formula, which serves as a powerful confirmation of the compound's identity. For instance, in the study of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer was used to record the spectra. semanticscholar.org The observed molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) in the spectrum corresponding to the calculated mass of the target molecule confirms a successful synthesis. Analysis of the isotopic pattern of the molecular ion can also reveal the presence of specific elements, such as bromine or chlorine.
X-ray Diffraction Analysis for Solid-State Structure Determination
While NMR, IR, and MS provide crucial information about connectivity and composition, single-crystal X-ray diffraction analysis offers the only method for directly observing the three-dimensional structure of a molecule in the solid state. This technique has been used to definitively confirm the polynuclear structure of this compound derivatives. nih.govmdpi.com
A successful X-ray crystallographic study was performed on a derivative, 8-bromo-2-phenyl-5-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one. nih.govsemanticscholar.org The analysis provided a wealth of structural detail:
Molecular Conformation: The study revealed that the 3-phenyl and 5-phenyl rings are significantly twisted out of the plane of the central heterocyclic framework. nih.govsemanticscholar.org
Intermolecular Interactions: The crystal packing is stabilized by strong intermolecular hydrogen bonding. A hydrogen bond was identified between the N-H of one molecule and the carbonyl oxygen atom of a neighboring molecule. nih.govsemanticscholar.org
Precise Geometric Parameters: The technique yields precise measurements of bond lengths, bond angles, and torsion angles, which are invaluable for understanding the molecule's geometry and steric environment.
In related heterocyclic systems, X-ray diffraction has also been used to determine the specific conformation of non-aromatic rings, such as the "envelope" conformation observed in the five-membered ring of a dihydropyrroloquinazoline derivative. nih.gov
Table 3: Selected X-ray Crystallographic Data for 8-bromo-2-phenyl-5-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one nih.govsemanticscholar.org
| Parameter | Description | Value |
| Torsion Angle | Twist of the 3-phenyl ring relative to the heterocyclic plane | -127.5° |
| Torsion Angle | Twist of the 5-phenyl ring relative to the heterocyclic plane | -148.6° |
| Hydrogen Bond Distance | Distance between the N-H hydrogen and the carbonyl oxygen (H···A) | 2.00 Å |
| Hydrogen Bond Angle | Angle of the N-H···O bond (D–H···A) | 156.4° |
This level of detail is unattainable with other spectroscopic methods and is considered the gold standard for structural proof of crystalline organic compounds.
Computational Chemistry in the Investigation of 1h Pyrrolo 3,2,1 Ij Quinazoline Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between 1H-pyrrolo[3,2,1-ij]quinazoline derivatives and their biological targets.
Research has utilized molecular docking to explore the potential of pyrrolo[1,2-a]quinazoline derivatives as inhibitors of DNA gyrase B of Mycobacterium tuberculosis. nih.gov Through virtual screening of a large dataset of natural products, a pyrrolo[1,2-a]quinazoline derivative (ZINC000040309506) was identified as having a strong binding affinity to the enzyme. nih.govresearchgate.net Consensus scoring with both LeDock and AutoDock Vina software confirmed its potential. nih.gov The docking analysis revealed key interactions within the active site, which were crucial for its inhibitory activity. researchgate.net
In another study, molecular docking was employed to design and evaluate quinazolinone derivatives as anticancer agents targeting the epidermal growth factor receptor (EGFR). nih.gov The simulations provided insights into the orientation and interaction modes of the synthesized compounds within the EGFR active site, which correlated with their observed biological activities. nih.gov Similarly, docking studies have been used to investigate quinazoline (B50416) derivatives as potential inhibitors of cyclooxygenase-2 (COX-2) and poly (ADP-ribose) polymerase 10 (PARP10), revealing key binding interactions and guiding the design of more potent inhibitors. researchgate.netnih.gov
Table 1: Molecular Docking Studies of Pyrroloquinazoline Derivatives
| Derivative/Compound | Target | Key Findings |
| Pyrrolo[1,2-a]quinazoline derivative (ZINC000040309506) | Mycobacterium tuberculosis DNA gyrase B | Exhibited the best binding energy in virtual screening. nih.govresearchgate.net |
| Quinazolinone derivatives | Epidermal Growth Factor Receptor (EGFR) | Docking results confirmed biological activity and interaction modes. nih.gov |
| 2,3-disubstituted-4-3(H)-quinazolinones | Cyclooxygenase-2 (COX-2) | Eight derivatives showed better re-ranked scores than Celecoxib. researchgate.net |
| Quinazolinone derivatives | Poly (ADP-ribose) polymerase 10 (PARP10) | Synthesized compounds showed good affinity towards the active site. nih.govrjsocmed.com |
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding reaction mechanisms and predicting the electronic properties of molecules like this compound derivatives.
DFT calculations have been instrumental in understanding the electronic properties and aromaticity of novel N-doped polycyclic heteroaromatic compounds, including pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives. nih.gov These studies provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the optical and electrochemical properties of these compounds. nih.gov
In the study of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations with the B3LYP functional basis set were used to determine the frontier molecular orbitals (HOMO-LUMO) and other electronic parameters. nih.gov This information is vital for evaluating the reactivity and stability of the molecule. nih.gov DFT has also been used to study the photophysical properties of novel polycarbo-substituted quinazolines, providing a deeper understanding of their electronic behavior. nih.gov
Furthermore, DFT has been applied to elucidate the mechanisms of complex organic reactions, such as the 1,3-dipolar cycloaddition reactions used in the synthesis of various heterocyclic compounds. mdpi.com These computational studies can help in understanding the regioselectivity and stereoselectivity of such reactions.
Table 2: DFT Studies on Pyrroloquinazoline Derivatives
| Compound | Focus of Study | Key Findings |
| Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives | Electronic properties and aromaticity | Provided HOMO and LUMO energies, explaining optical properties. nih.gov |
| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Frontier molecular orbitals | Calculated electronic parameters related to reactivity and stability. nih.gov |
| Polycarbo-substituted quinazolines | Photophysical properties | Elucidated the electronic behavior of the compounds. nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. This technique allows researchers to observe the dynamic behavior of this compound derivatives and their complexes with biological targets over time, providing a more realistic model of their interactions.
In the investigation of a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of M. tuberculosis DNA gyrase B, MD simulations were performed to assess the stability of the ligand-protein complex. nih.gov The simulations, conducted with Gromacs 2021.1, showed that the optimized derivative, PQPNN, exhibited greater stability in the complex compared to the parent compound. nih.gov This enhanced stability, along with a better binding energy, pointed to its promising potential as an inhibitor.
MD simulations have also been used in conjunction with molecular docking to study quinazolinone derivatives as anticancer agents. nih.gov These simulations help to confirm the stability of the docked poses and provide a more detailed understanding of the interactions between the ligands and the target protein, such as EGFR. nih.gov
In Silico Screening and Virtual Library Construction
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This is often followed by the construction of virtual libraries of related compounds to explore the structure-activity relationship.
A notable application of in silico screening led to the identification of a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of M. tuberculosis DNA gyrase B. nih.govresearchgate.net A dataset of 20,098 natural products was filtered and screened, resulting in the identification of ZINC000040309506 as a lead compound. nih.gov Subsequent optimization of this hit generated a derivative, PQPNN, with improved binding energy and stability. nih.gov
The construction of virtual libraries is a key step in optimizing lead compounds. For instance, after identifying a lead quinazoline scaffold, a library of derivatives can be designed and computationally evaluated for their binding affinities and pharmacokinetic properties. This approach was used in the development of pyrazolo-[1,5-c]quinazolinone derivatives as potential cyclin-dependent kinase (CDK) inhibitors, where in silico studies helped in predicting their biological targets and drug-likeness. nih.gov Similarly, a generative active learning approach called LAMBDAZERO has been used to design novel, synthesizable, and drug-like inhibitors for soluble Epoxide Hydrolase 2 (sEH), leading to the synthesis of a quinazoline-based scaffold. arxiv.org This highlights the power of combining virtual screening with generative models to accelerate drug discovery.
Biological Activities and Mechanistic Studies of 1h Pyrrolo 3,2,1 Ij Quinazoline Derivatives in Vitro Focus
In Vitro Cytotoxicity Studies Against Cancer Cell Lines
A series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were synthesized and evaluated for their potential in vitro cytotoxicity. nih.gov The evaluation of these compounds was conducted against a panel of three distinct cancer cell lines: breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2). nih.govup.ac.za The crystal violet nuclear staining assay was utilized to determine the cytotoxic effects of these derivatives. nih.gov
Breast Cancer (MCF-7)
The majority of the synthesized 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one derivatives were found to be inactive against the MCF-7 breast cancer cell line. nih.govup.ac.za However, a notable exception was observed with a specific derivative, compound 4h . This compound, which features a 4-methoxyphenyl (B3050149) group at the 3-position and a 4-fluorophenyl group at the 5-position, demonstrated significant cytotoxicity against MCF-7 cells. nih.govup.ac.za In contrast, another derivative, compound 4i , which has phenyl and 3-chlorophenyl groups at the 3- and 5-positions respectively, showed reduced activity against this cell line, exhibiting cytotoxicity only at higher concentrations. nih.gov
Melanoma (B16)
Similar to the findings with MCF-7 cells, most of the tested 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one derivatives did not exhibit activity against the B16 melanoma cell line. nih.govup.ac.za Again, compound 4h stood out, displaying significant cytotoxic effects against B16 cells. nih.govup.ac.za Conversely, compound 4i showed diminished activity against the melanoma cell line, only being effective at higher concentrations. nih.gov
Endothelioma (sEnd.2)
The pattern of activity was largely consistent across the three cell lines. The majority of the 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one derivatives were inactive against the sEnd.2 endothelioma cell line. nih.gov Compound 4h once again demonstrated significant cytotoxicity against these vascular tumor endothelial cells. nih.govup.ac.za Interestingly, compound 4i also exhibited significant cytotoxicity against the sEnd.2 cell line, a more pronounced effect than what was observed for the MCF-7 and B16 cell lines. nih.gov
Interactive Data Table: In Vitro Cytotoxicity of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one Derivatives
| Compound | 3-Position Substituent | 5-Position Substituent | MCF-7 Activity | B16 Activity | sEnd.2 Activity |
| 4h | 4-methoxyphenyl | 4-fluorophenyl | Significant | Significant | Significant |
| 4i | Phenyl | 3-chlorophenyl | Reduced (active at high conc.) | Reduced (active at high conc.) | Significant |
| Other derivatives (4a-g, 4j, 4k) | Various | Various | Inactive | Inactive | Inactive |
Antimalarial Activity Evaluation
In addition to their cytotoxic properties, certain pyrroloquinazoline derivatives have been investigated for their potential as antimalarial agents.
Against Plasmodium falciparum Strains
However, research on a different but related scaffold, pyrrolo[3,2-f]quinazoline-1,3-diamines, has shown more promising results. miami.edunih.govresearchgate.net New acetamide (B32628) and imide derivatives of this scaffold demonstrated potent cell growth inhibition against four different clones of Plasmodium falciparum: D-6, RCS, W-2, and TM91C235, with a 50% inhibitory concentration of approximately 0.01 ng/ml. miami.edunih.govresearchgate.net
Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
The in vitro antimalarial activity of the 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones against the 3D7 strain of P. falciparum was determined using the parasite lactate dehydrogenase (pLDH) assay. nih.gov This assay is a reliable method for assessing the viability of the malaria parasite. nih.govajol.info The pLDH assay measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is essential for the parasite's metabolism. psu.edunih.gov Inhibition of this enzyme's activity is indicative of the compound's antimalarial efficacy. In the case of the tested 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, the pLDH assay confirmed their lack of significant activity against P. falciparum. nih.gov
Interactive Data Table: Antimalarial Activity of Pyrroloquinazoline Derivatives against P. falciparum
| Compound Series | P. falciparum Strain(s) | Assay Method | Activity (IC50) |
| 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones | 3D7 (chloroquine-sensitive) | pLDH | > 10 μM (Inactive) |
| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives (acetamides and imide) | D-6, RCS, W-2, TM91C235 | Not specified | ~0.01 ng/ml (Potent) |
Anticoagulant Activity Assessment (for related pyrrolo[3,2,1-ij]quinoline-diones)
While not the core 1H-pyrrolo[3,2,1-ij]quinazoline structure, closely related pyrrolo[3,2,1-ij]quinoline-diones have been the subject of extensive research for their anticoagulant properties. These studies provide valuable insights into the potential of the broader pyrrolo-quinoline framework as a source of antithrombotic agents.
Inhibition of Coagulation Factors Xa and XIa
Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been synthesized and evaluated as potential inhibitors of coagulation factor Xa (FXa) and factor XIa (FXIa), both of which are critical targets for the development of new anticoagulant drugs. semanticscholar.orgnih.gov In one study, a series of nine compounds based on this scaffold were synthesized and tested. The in vitro results revealed that four of these derivatives were capable of inhibiting both coagulation factors, while three compounds were selective inhibitors of FXIa. semanticscholar.orgnih.gov The most potent inhibitor of FXa demonstrated an IC50 value of 3.68 µM, and the best FXIa inhibitor had an IC50 of 2 µM. semanticscholar.orgnih.gov
Further research on hybrid tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones also identified dual inhibitors of FXa and FXIa. mdpi.com In this study, eight derivatives were found to inhibit both factors, with two compounds showing selectivity for FXa and another two for FXIa. mdpi.com The design of these molecules often involves the hybridization of known pharmacophores to enhance their interaction with the target enzymes. mdpi.com For instance, the introduction of a rhodanine (B49660) fragment into the pyrrolo[3,2,1-ij]quinoline-1,2-dione structure has been shown to yield potent FXa inhibitors with IC50 values around 1 µM. mdpi.com
More recent work has focused on creating dual inhibitors by linking pyrrolo[3,2,1-ij]quinolin-2-one and thiazole (B1198619) fragments through a hydrazine (B178648) linker. nih.gov Ten of the synthesized molecules in this series exhibited significant inhibitory activity against both FXa and FXIa. nih.gov These findings underscore the potential of the pyrrolo[3,2,1-ij]quinoline-dione scaffold in the development of novel anticoagulants with a dual-action mechanism. nih.govnih.gov
Table 1: Inhibitory Activity of Pyrrolo[3,2,1-ij]quinoline-dione Derivatives against Coagulation Factors Xa and XIa
| Compound Type | Target(s) | Potency (IC50) | Reference |
|---|---|---|---|
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivative | Factor Xa | 3.68 µM | semanticscholar.orgnih.gov |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivative | Factor XIa | 2 µM | semanticscholar.orgnih.gov |
| Rhodanine-pyrroloquinoline-2-one hybrid | Factor Xa | ~1 µM | mdpi.com |
| Pyrrolo[3,2,1-ij]quinolin-2-one-thiazole hybrid | Factors Xa and XIa | High Inhibition | nih.gov |
Enzyme Inhibition Studies
The this compound core and its derivatives have been investigated for their ability to inhibit a variety of enzymes, highlighting the versatility of this chemical scaffold.
Tubulin Polymerization Inhibition
Certain derivatives of the related 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization. nih.gov One particular compound, 10t, demonstrated significant inhibitory activity at concentrations of 3 µM and 5 µM. nih.gov This inhibition of tubulin polymerization disrupts microtubule dynamics, a critical process in cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) site of tubulin. nih.gov While these findings are for a related pyrrolopyridine scaffold, they suggest a potential avenue of investigation for this compound derivatives.
Thrombin-Induced Aggregation Inhibition
A series of 3-phenyl-2,7-dihydro-1H-pyrrolo[3,2-f]quinazolin-1-one derivatives have shown in vitro inhibitory effects on both collagen and thrombin-induced platelet aggregation in the micromolar range. nih.gov The most potent of these compounds was found to act at two different points in the platelet activation cascade: one preceding the increase in cytosolic calcium levels and another following this step. nih.gov This compound also inhibited the phosphorylation of tyrosine proteins induced by thrombin. nih.gov These results indicate that the 3-phenyl-pyrroloquinazolinone structure could be a promising starting point for the development of anti-thrombotic agents that target platelet aggregation. nih.gov
EGFR Kinase Inhibition
Quinazolinone derivatives are a well-established class of epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov While specific studies on this compound derivatives as EGFR inhibitors are less common, the broader class of quinazolinones has been extensively explored. For example, a series of 3-methyl-quinazolinone derivatives were designed and evaluated for their inhibitory activity against wild-type EGFR tyrosine kinase (EGFRwt-TK). nih.gov Several of these compounds, such as 5g, 5k, and 5l, demonstrated potent antitumor activities against various cancer cell lines. nih.gov Compound 5k, in particular, inhibited EGFRwt-TK with an IC50 value of 10 nM. nih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding site of the EGFR kinase domain, forming key hydrogen bonds and cation-π interactions. nih.gov These findings with other quinazolinone scaffolds suggest that the this compound core could be a valuable template for designing novel EGFR inhibitors.
Other Protein Kinases (e.g., DYRK1A, CLK1, Haspin)
The versatility of the pyrrolo-quinoline and related heterocyclic systems extends to the inhibition of other protein kinases. For instance, a class of dihydroquinolines has been identified as dual inhibitors of DYRK1A and CLK1, kinases implicated in neurodegenerative diseases. nih.gov The most potent of these compounds exhibited inhibitory activities in the nanomolar range. nih.gov
Furthermore, derivatives of 1H-pyrrolo[3,2-g]isoquinoline have been synthesized and evaluated as inhibitors of Haspin kinase. nih.gov One N-methylated derivative with a pyridin-4-yl substituent at the 3-position was identified as a highly selective Haspin inhibitor with an IC50 value of 23.6 nM. nih.gov This compound also demonstrated significant inhibitory effects on cellular Haspin kinase activity. nih.gov These examples highlight the potential for developing selective kinase inhibitors based on the broader pyrrolo-quinoline and isoquinoline (B145761) frameworks.
Antimicrobial Activities
The investigation into the antimicrobial properties of this compound derivatives is an emerging area of research. While the broader classes of quinazoline (B50416) and quinazolinone compounds are well-documented for their wide spectrum of biological activities, including antibacterial and antifungal effects, specific data on the this compound core is more limited. ijpsdronline.comnih.gov The fusion of the pyrrole (B145914) and quinazoline rings creates a unique heterocyclic system whose antimicrobial potential is yet to be fully explored.
Indole-based compounds, which share a structural component with the this compound scaffold, are recognized for their pharmacological properties, including antimicrobial activities. nih.gov Similarly, the quinazolinone nucleus is a key pharmacophore in many synthetic compounds with demonstrated antibacterial and antifungal efficacy. nih.govresearchgate.netrphsonline.com The antimicrobial action of some quinazolinone derivatives is thought to stem from their interaction with microbial cell walls and DNA structures. nih.gov
A specific study on a series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones evaluated their potential in vitro antimalarial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov The investigation, which utilized a parasite lactate dehydrogenase (pLDH) assay, concluded that the tested compounds were generally inactive, with IC₅₀ values greater than 10 μM. nih.gov Based on these findings, the researchers suggested that the 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one scaffold may not be a suitable template for developing new antimalarial agents. nih.gov
Comprehensive screening of this compound derivatives against a wide range of bacterial and fungal pathogens has not been extensively reported in the available literature. While related heterocyclic systems like pyrrolo[1,2-a]quinazolines have shown some antibacterial activity, direct data for the this compound ring system is sparse. rsc.org
Table 1: In Vitro Antimalarial Activity of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one Derivatives
This table summarizes the results from a study evaluating the antimalarial potential of various derivatives against the 3D7 strain of Plasmodium falciparum. Activity is reported as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Substituents | Activity against P. falciparum (3D7 strain) IC₅₀ (µM) |
| 4a-l | Various aryl and halogenophenyl groups | > 10 |
| Chloroquine | (Reference Drug) | 0.05–11,000 nM |
Data sourced from Mphahlele et al., 2017. nih.gov
Proposed Molecular Targets and Pathways of Biological Action
The precise molecular targets and pathways through which this compound derivatives exert their biological effects, particularly concerning antimicrobial action, are not yet fully elucidated. However, insights can be drawn from studies on structurally related quinazolinone and pyrrolo-quinazoline isomers.
For the broader class of quinazolinone derivatives, proposed antimicrobial mechanisms include the disruption of the bacterial cell wall and interference with DNA synthesis. nih.gov Some hybrid quinazolinone compounds have been investigated for their potential to target and inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair. mdpi.com This suggests that DNA gyrase could be a potential, though unconfirmed, target for appropriately substituted this compound derivatives.
While not directly related to antimicrobial activity, studies on other pyrrolo-quinazoline isomers have identified different molecular targets. For instance, certain 3-alkyl substituted 7-phenyl-3H-pyrrolo[3,2-f]quinazolin-9-ones have been found to inhibit tubulin polymerization in the micromolar range. nih.gov This pathway is a well-known target for anticancer agents. Furthermore, a different isomer, a pyrrolo[3,2-c]quinoline-4-one derivative, was identified as an inhibitor of the Hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer. researchgate.net
Although a series of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were found to be inactive as antimalarial agents, they did exhibit significant in vitro cytotoxicity against several human cancer cell lines, including breast (MCF-7), melanoma (B16), and vascular tumor endothelial (sEnd.2) cells. nih.gov The specific molecular targets for this cytotoxic activity were not defined in the study but underscore that this heterocyclic system can modulate pathways relevant to cell proliferation. nih.gov
Structure Activity Relationship Sar Studies for 1h Pyrrolo 3,2,1 Ij Quinazoline Derivatives
Influence of Substituent Modifications on Biological Activity
Modifications to the substituents on the 1H-Pyrrolo[3,2,1-IJ]quinazoline ring system have been shown to significantly influence the biological activity of these compounds, particularly their cytotoxic effects against cancer cell lines.
Research into a series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones has provided specific insights into how aryl and haloaryl substitutions affect their cytotoxic properties. nih.govndl.gov.in A study evaluating these compounds against breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cancer cell lines found that most were inactive. nih.govndl.gov.in However, two specific derivatives, labeled 4h and 4i , demonstrated notable cytotoxicity. ndl.gov.in
Compound 4h , which features a 4-methoxyphenyl (B3050149) group at the 3-position and a 4-fluorophenyl group at the 5-position, exhibited significant cytotoxicity against all three tested cell lines. ndl.gov.in In contrast, compound 4i , substituted with a phenyl group at the 3-position and a 3-chlorophenyl group at the 5-position, showed potent and selective cytotoxicity against vascular tumor endothelial cells (sEnd.2), with an IC₅₀ value of 0.80 μM. nih.gov Its activity against the melanoma and breast cancer cell lines was moderate, with IC₅₀ values of 9.36 μM and 11.35 μM, respectively. nih.gov
These findings suggest that the nature and position of the aryl and haloaryl substituents are critical determinants of biological activity. The presence of a phenyl or a 4-methoxyphenyl ring at the 3-position of the 1H-pyrrolo[3,2,1-ij]quinazolin-1-one framework appears to be favorable for cytotoxic activity. nih.gov Conversely, it was observed that all tested compounds substituted with a 4-halogenophenyl group at the 3-position were devoid of activity against the three cancer cell lines. nih.govsemanticscholar.org
Table 1: Cytotoxic Activity of Selected 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one Derivatives
| Compound | 3-Position Substituent | 5-Position Substituent | Activity Profile |
| 4h | 4-Methoxyphenyl | 4-Fluorophenyl | Significant cytotoxicity against MCF-7, B16, and sEnd.2 cell lines. ndl.gov.in |
| 4i | Phenyl | 3-Chlorophenyl | Selective and significant cytotoxicity against sEnd.2 cells (IC₅₀ = 0.80 μM). nih.gov |
Conformational Analysis and its Relation to Activity
Detailed conformational analysis of this compound derivatives and its direct correlation to their biological activity is not extensively documented in the available scientific literature. While such studies are vital for understanding the three-dimensional structural requirements for receptor binding and mechanism of action, research on this specific heterocyclic system has yet to publish in-depth findings in this area.
Future Directions and Research Opportunities in 1h Pyrrolo 3,2,1 Ij Quinazoline Chemistry
Development of Novel Synthetic Strategies
The synthesis of the 1H-pyrrolo[3,2,1-ij]quinazoline core has been an area of interest for several decades. Early methods involved the reaction of substituted indoles with reagents like chlorocarbonyl isocyanates, followed by a cyclization step. researchgate.netscribd.combits-pilani.ac.in For instance, the synthesis of 9-substituted 5,6-diphenyl-1H-pyrrolo[3,2,1-ij]-quinazoline-1,3(2H)-diones was achieved through the cyclization of intermediates with aluminium chloride. researchgate.net
However, the future of this field hinges on the development of more efficient, atom-economical, and environmentally benign synthetic routes. Modern organic synthesis is moving towards methodologies that offer higher yields and simpler purification processes. Recent advancements have demonstrated that the synthesis of derivatives like this compound-1,3(2H)-dione can be accomplished smoothly using silver trifluoroacetate (B77799) (AgOTF) as a catalyst. scribd.com There is significant opportunity in exploring novel catalytic systems, including transition metals and organocatalysts, to facilitate the construction of this tricycle. Furthermore, developing one-pot reactions and flow chemistry processes could make the synthesis of these compounds more scalable and applicable for industrial applications. The pursuit of chemoenzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical synthesis, also represents a promising avenue for creating enantiomerically pure derivatives. bits-pilani.ac.in
Expansion of Chemical Space through Derivatization and Library Synthesis
To fully explore the potential of the this compound scaffold, a systematic expansion of its chemical space is necessary. This involves the creation of diverse libraries of derivatives through strategic functionalization at various positions of the tricyclic system. The development of solid-phase combinatorial synthetic strategies, which have been successfully applied to related heterocyclic structures like quinazolines and benzimidazoles, could be adapted for the high-throughput synthesis of this compound analogues. scribd.combits-pilani.ac.in
The goal is to generate a wide range of compounds with varied electronic and steric properties. This allows for comprehensive structure-activity relationship (SAR) studies to identify key structural features responsible for desired biological activities. The synthesis of conjugates, where the this compound core is linked to other pharmacologically active moieties, represents another important direction for creating novel chemical entities with potentially synergistic or multi-target activities. bits-pilani.ac.in
Table 1: Examples of Synthesized or Commercially Available this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | CAS Number | Key Structural Feature | Reference |
|---|---|---|---|
| This compound-1,3(2H)-dione | Not specified | Dione (B5365651) functionality at positions 1 and 3 | researchgate.netscribd.com |
| 9-Substituted 5,6-diphenyl-1H-pyrrolo[3,2,1-ij]quinazoline-1,3(2H)-diones | Not specified | Phenyl groups at positions 5 and 6; dione at 1 and 3 | researchgate.net |
| 2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate | Not specified | Dicarboxylate with chloro and methyl substitutions | fluorochem.co.uk |
Advanced Mechanistic Elucidation of Biological Actions
While the synthesis of 1H-pyrrolo[3,2,1-ij]quinazolines has been reported, detailed investigations into their mechanisms of biological action are still in their infancy. Future research must focus on employing advanced biochemical and molecular biology techniques to unravel how these compounds interact with cellular systems. Drawing parallels from structurally related quinazoline (B50416) compounds, potential mechanisms of action could include the inhibition of key enzymes or the disruption of protein-protein interactions. bits-pilani.ac.in
Research on related heterocyclic systems suggests several potential pathways to investigate:
Microtubule Dynamics: Many quinazoline derivatives are known to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. bits-pilani.ac.in
DNA Interaction: Some fused heterocyclic compounds, such as pyrrolo[2,1-c] bits-pilani.ac.inscribd.combenzodiazepines, are known to bind to the minor groove of DNA. researchgate.net Investigating the DNA binding and potential DNA photocleavage capabilities of this compound derivatives is a logical next step. bits-pilani.ac.in
Enzyme Inhibition: Exploring the inhibitory potential against key enzyme families, such as kinases, histone deacetylases (HDACs), or topoisomerases, could reveal specific cellular targets. bits-pilani.ac.in
Advanced studies, including proteomics, transcriptomics, and cellular thermal shift assays (CETSA), will be crucial for identifying the direct molecular targets and understanding the downstream effects of these compounds.
Exploration of New Therapeutic Applications
The structural similarity of the this compound scaffold to known pharmacophores, particularly those found in anticancer agents, suggests that oncology is a primary area for therapeutic exploration. The evaluation of quinazoline and quinazolino-benzothiadiazine derivatives has demonstrated anti-mitotic and anticancer properties. bits-pilani.ac.in Therefore, newly synthesized this compound libraries should be screened against a panel of cancer cell lines, including those from lung, pancreatic, and other cancers. bits-pilani.ac.in
Beyond cancer, the broad biological activity of related nitrogen-containing heterocycles suggests potential applications in other therapeutic areas. These include:
Antimicrobial Agents: The development of novel antibiotics is a critical global health priority. Screening derivative libraries for activity against pathogenic bacteria and fungi could uncover new leads. bits-pilani.ac.in
Antitubercular Agents: Given the emergence of drug-resistant tuberculosis, new structural classes of antitubercular drugs are urgently needed. bits-pilani.ac.in
Neurodegenerative Diseases: Some heterocyclic compounds have shown potential in targeting pathways relevant to diseases like Alzheimer's, such as glycogen (B147801) synthase kinase-3 (GSK-3) inhibition. bits-pilani.ac.in
Table 2: Potential Therapeutic Targets for this compound Derivatives Based on Related Scaffolds This table is interactive. You can sort and filter the data.
| Potential Target Class | Specific Example | Associated Therapeutic Area | Reference |
|---|---|---|---|
| Cytoskeletal Proteins | Tubulin | Cancer | bits-pilani.ac.in |
| DNA | DNA Minor Groove | Cancer | researchgate.netbits-pilani.ac.in |
| Topoisomerases | Topoisomerase I/II | Cancer | bits-pilani.ac.in |
| Kinases | Glycogen Synthase Kinase-3 (GSK-3) | Neurodegenerative Disorders, Cancer | bits-pilani.ac.in |
| DNA Maintenance Enzymes | DNA Gyrase | Infectious Disease (Antibacterial) | bits-pilani.ac.in |
Integration of Advanced Computational Methodologies
The integration of computational chemistry and in silico modeling is essential for accelerating the drug discovery and development process for this compound derivatives. These methodologies can guide synthetic efforts by predicting the biological activity and pharmacokinetic properties of virtual compounds before they are synthesized in the lab.
Future research should leverage a variety of computational tools:
Molecular Docking: To predict the binding modes and affinities of derivatives against the 3D structures of potential protein targets.
Quantitative Structure-Activity Relationship (QSAR): The development of 3D-QSAR models can help identify the key physicochemical properties that correlate with biological activity, guiding the design of more potent analogues. bits-pilani.ac.in
Pharmacokinetic Modeling: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for designing compounds with better drug-like characteristics. bits-pilani.ac.in
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complex, providing deeper insights into the stability and nature of the interaction.
By creating a feedback loop where computational predictions guide synthetic chemistry and experimental results refine the computational models, the exploration of the this compound chemical space can be performed more intelligently and efficiently. bits-pilani.ac.in
Q & A
Q. What are the established synthetic routes for 1H-Pyrrolo[3,2,1-IJ]quinazoline derivatives?
The primary methods include:
- Sonogashira cross-coupling followed by cyclocondensation with benzaldehyde derivatives and endo-dig cyclization to form the pyrroloquinazoline core .
- NH4PF6-promoted cyclodehydration of α-amino carbonyl compounds, which avoids metal catalysts and enables atom-economical synthesis .
- Hydrazine hydrate reduction of pyrroloquinoline-1,2-diones to generate intermediates for further functionalization (e.g., condensation with aldehydes or ketones) .
Q. How are these compounds characterized structurally?
- NMR spectroscopy (1H, 13C, and NOE experiments) resolves regioselectivity and substituent effects, particularly for distinguishing isomers (e.g., para vs. meta substitution patterns) .
- X-ray crystallography validates fused-ring geometry and hydrogen-bonding interactions, as demonstrated for 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones .
- Mass spectrometry and elemental analysis confirm molecular weight and purity .
Q. What core pharmacological activities have been identified for this scaffold?
- Anticoagulant activity : Derivatives inhibit coagulation factors Xa and XIa, with IC50 values as low as 2–3.68 µM, achieved via rhodanine hybrid modifications .
- Anticonvulsant properties : Structural analogs (e.g., derivatives 1 and 2) show efficacy in preclinical models .
- 5-Lipoxygenase inhibition : Substitutions at the 8-position enhance activity against leukotriene biosynthesis, relevant for asthma therapeutics .
Advanced Research Questions
Q. How can synthetic routes be optimized for regioselectivity and yield?
- Microwave-assisted synthesis accelerates reactions (e.g., Leimgruber-Batcho indole synthesis) and improves purity by reducing side products .
- Solvent and temperature control : THF at −2 to −3°C minimizes side reactions during m-chloroperbenzoic acid oxidations, achieving 64–86% yields of oxazinoquinolinediones .
- Catalyst screening : NH4PF6 outperforms Lewis acids in cyclodehydration, avoiding metal contamination .
Q. What computational methods support inhibitor design for coagulation factors?
- Docking studies (SOL program) and PM7/COSMO calculations predict binding enthalpies for rhodanine derivatives targeting factor Xa/XIa. Substituents at C8 and rhodanine’s N-atoms are critical for affinity .
- Quantum mechanical modeling confirms preferential formation of 1,3-oxazine over 1,4-oxazine rings during heterocyclic recyclization .
Q. How can contradictions in pharmacological data be resolved?
- Structure-activity relationship (SAR) studies : For example, 8-hydroxy substitution enhances 5-lipoxygenase inhibition but may reduce histamine antagonism unless balanced with 2-methyl and 1-piperazinylethyl groups .
- Assay standardization : In vitro coagulation assays (e.g., chromogenic substrate tests) must control for batch-to-batch variability in factor Xa/XIa activity .
Q. What insights exist for improving metabolic stability?
Q. What methodological challenges arise in heterocyclic recyclization?
- Oxidative transformations : m-Chloroperbenzoic acid selectively forms 1,3-oxazine rings, but electron-donating substituents (e.g., methyl or phenyl) may require adjusted stoichiometry .
- Side-chain reactivity : Aldehyde condensations with hydrazine-reduced intermediates necessitate anhydrous conditions to prevent retro-aldol reactions .
Data Contradictions and Resolution
- Regioselectivity in Sonogashira coupling : Conflicting reports on alkynylation sites (C3 vs. C8) are resolved by NOE NMR to confirm para-substitution patterns .
- Anticoagulant vs. cytotoxic activity : Rhodanine derivatives with bulky aryl groups (e.g., naphthyl) show dual inhibition of factor Xa/XIa but may exhibit off-target cytotoxicity, requiring MTT assay validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
